molecular formula C6H7NO B189460 2-Picoline-N-oxide CAS No. 931-19-1

2-Picoline-N-oxide

Cat. No. B189460
Key on ui cas rn: 931-19-1
M. Wt: 109.13 g/mol
InChI Key: CFZKDDTWZYUZKS-UHFFFAOYSA-N
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Patent
US05763437

Procedure details

98% sulfuric acid (17.5 ml) was added dropwise to 2-picoline-1-oxide (5.22 g) under stirring at cooling in an ice-bath. To the mixture was added dropwise nitric acid (fuming, 15 ml) under the same condition. After completion of the additieon, the mixture was heated at 80°-90° C. for 2 hours. The reaction mixture was allowed to cool to room temperature, poured into water (100 ml) and alkalined with aN aqueous sodium hydroxide. The resultant mixture was extracted with chloroform four times. The combined extracts were dried over sodium sulfate. Removal of the solvent gave 4-nitro-2-picoline-1-oxide (6.52 g).
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]1([O-:13])[C:7]([CH3:12])=[CH:8][CH:9]=[CH:10][CH:11]=1.[N+:14]([O-])([OH:16])=[O:15].[OH-].[Na+]>O>[N+:14]([C:9]1[CH:8]=[C:7]([CH3:12])[N+:6]([O-:13])=[CH:11][CH:10]=1)([O-:16])=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
17.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5.22 g
Type
reactant
Smiles
[N+]=1(C(=CC=CC1)C)[O-]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at cooling in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
After completion of the additieon, the mixture was heated at 80°-90° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with chloroform four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C([N+](=CC1)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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